3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
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Overview
Description
Our compound is a mouthful, but let’s break it down. It belongs to the class of benzofurans , which are heterocyclic compounds containing a benzene ring fused with a furan ring . Now, let’s dive into the specifics.
Preparation Methods
Synthetic Routes:
The synthesis of our compound starts with the key precursor N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) , which is prepared by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine. From there, various secondary amines react with compound 2 in boiling ethanol to yield different derivatives:
(3): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(piperidin-1-yl)acrylonitrile
(4): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-morpholinoacrylonitrile
(5): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(piperazin-1-yl)acrylonitrile
(6): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(diphenylamino)acrylonitrile
(7): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(methyl((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)amino)acrylonitrile
(8): (2Z)-2-((1H-benzimidazol-2-yl)diazenyl)-3-amino-3-(bis(2-hydroxyethyl)amino)acrylonitrile
Industrial Production:
The industrial-scale synthesis involves the reaction of compound 2 with malononitrile in the presence of ethanol and sodium ethoxide to yield 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11) .
Chemical Reactions Analysis
Our compound participates in various reactions:
Hydrazine behavior: Compound 2 reacts with hydrazine hydrate to form .
Protodeboronation: Compound 2 reacts with pinacol boronic esters to yield diverse products .
Scientific Research Applications
Our compound finds applications in:
Antitumor Activity: Compound 14 exhibits remarkable antitumor activity, surpassing other derivatives.
Cell Lines: It affects various cell lines, including HepG2, MCF-7, VERO, and WI-38.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have an exhaustive list, our compound’s uniqueness lies in its benzofuran core and specific substituents. Further exploration is needed to identify similar compounds.
And there you have it! A whirlwind tour of our complex compound
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C22H24N4O3/c1-25(2)10-11-26-13-24-22-20(21(26)23)19(14-4-7-16(28-3)8-5-14)17-9-6-15(27)12-18(17)29-22/h4-9,12-13,19,23,27H,10-11H2,1-3H3 |
InChI Key |
ZBRXGVMTEFOXCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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